tert-Butyl heptafluorobutanoate
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Overview
Description
tert-Butyl heptafluorobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a heptafluorobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl heptafluorobutanoate can be synthesized through the esterification of heptafluorobutanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl heptafluorobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluorobutanoic acid, while reduction may produce tert-butyl alcohol and heptafluorobutanol.
Scientific Research Applications
tert-Butyl heptafluorobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the tert-butyl group into various molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers
Mechanism of Action
The mechanism by which tert-butyl heptafluorobutanoate exerts its effects involves the interaction of its ester group with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. The tert-butyl group can also influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Another ester with a tert-butyl group, but with an acetate moiety instead of heptafluorobutanoate.
tert-Butyl benzoate: An ester with a tert-butyl group and a benzoate moiety.
tert-Butyl formate: An ester with a tert-butyl group and a formate moiety.
Uniqueness
tert-Butyl heptafluorobutanoate is unique due to the presence of the heptafluorobutanoate moiety, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring fluorinated compounds with specific reactivity and stability profiles .
Properties
CAS No. |
425-24-1 |
---|---|
Molecular Formula |
C8H9F7O2 |
Molecular Weight |
270.14 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C8H9F7O2/c1-5(2,3)17-4(16)6(9,10)7(11,12)8(13,14)15/h1-3H3 |
InChI Key |
JPVACFHILHDRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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